(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone
Descripción
Propiedades
IUPAC Name |
[4-[(4,6-difluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(1-ethylpyrazol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N4O2S/c1-2-24-8-5-14(22-24)17(25)23-6-3-12(4-7-23)26-18-21-16-13(20)9-11(19)10-15(16)27-18/h5,8-10,12H,2-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONCJWBJEGXRKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N2CCC(CC2)OC3=NC4=C(C=C(C=C4S3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
It is known that thiazole derivatives have diverse biological activities. They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis.
Actividad Biológica
The compound (4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, structural features, and biological activity, focusing on its therapeutic potential and mechanisms of action.
Structural Features
The compound consists of several key structural components:
- Piperidine Ring : A six-membered ring with nitrogen that enhances the compound's ability to interact with biological targets.
- Difluorobenzo[d]thiazole Moiety : This heterocyclic structure is known for its diverse biological activities, including antimicrobial and anticancer properties.
- Pyrazole Group : Known for its broad range of biological activities, including anti-inflammatory and antioxidant effects.
The molecular formula is with a molecular weight of 392.4 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the piperidine derivative.
- Introduction of the difluorobenzo[d]thiazole moiety via nucleophilic substitution.
- Coupling reactions to attach the pyrazole group.
Analytical techniques such as NMR and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Research indicates that compounds containing benzo[d]thiazole moieties exhibit significant anticancer activity. The difluorobenzo[d]thiazole component may enhance this activity by inhibiting specific enzymes involved in cancer pathways. Preliminary studies suggest that this compound could inhibit enzyme activities linked to tumor growth, making it a candidate for cancer therapeutics .
Antimicrobial Effects
Compounds similar to this compound have demonstrated antimicrobial properties. The presence of the difluorobenzo[d]thiazole moiety is crucial for this activity, as it has been shown to interact with microbial targets effectively .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Interaction studies reveal that the compound may inhibit specific enzymes involved in disease pathways, potentially leading to reduced disease progression.
- Binding Affinity : Molecular docking studies suggest that it has a strong binding affinity for target proteins, which may be responsible for its therapeutic effects .
Case Studies and Research Findings
Aplicaciones Científicas De Investigación
Structural Characteristics
The compound features a piperidine ring linked to a difluorobenzo[d]thiazole moiety and an ethyl-substituted pyrazole. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Cancer Research
The difluorobenzo[d]thiazole moiety is known for its anticancer properties. Preliminary studies indicate that this compound may inhibit specific enzymes involved in cancer pathways, suggesting its potential as a therapeutic agent against various cancers. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth in vitro and in vivo models.
Neurodegenerative Diseases
Research indicates that the compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism of action could involve the inhibition of neuroinflammatory pathways or modulation of neurotransmitter systems.
Antimicrobial Activity
Compounds containing benzo[d]thiazole moieties are often explored for their antimicrobial properties. The unique structural features of this compound may enhance its efficacy against various bacterial and fungal strains, making it valuable in developing new antimicrobial agents.
Interaction Studies
Understanding how (4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone interacts with biological targets is crucial for its development as a therapeutic agent. Studies often involve assessing binding affinities to specific enzymes or receptors using techniques like surface plasmon resonance or isothermal titration calorimetry.
Structure–Activity Relationship (SAR)
SAR studies indicate that modifications to certain parts of the molecule can enhance or diminish its biological activity. For example, varying the substituents on the piperidine or pyrazole rings can lead to different levels of potency against specific targets .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
For example:
- focuses on Zygocaperoside and Isorhamnetin-3-O glycoside, which are flavonoid glycosides and triterpenoid saponins . These lack the benzothiazole-pyrazole-piperidine framework of the target compound.
- –4 discuss TRI reporting for lead, zinc, and manganese compounds, which are unrelated to organic heterocycles like the target molecule .
Critical Analysis of Evidence Limitations
- No Overlapping Functional Groups: The target compound’s benzothiazole, pyrazole, and piperidine groups are absent in the cited materials.
- Methodological Gaps: None of the sources provide comparative data (e.g., binding affinity, solubility, or metabolic stability) for compounds with similar substituents (e.g., difluorobenzothiazole or ethylpyrazole).
- Irrelevant Pharmacological Context : The evidence includes environmental TRI data and kinase inhibitors but lacks information on the biological targets or therapeutic applications of the target compound.
Recommendations for Further Research
To address the query’s requirements, the following steps are necessary:
Consult specialized databases (e.g., SciFinder, Reaxys) for benzothiazole-ether derivatives.
Investigate patents or publications on piperidine-linked pyrazole methanones.
Compare fluorinated benzothiazoles (e.g., 4,6-difluoro substitution) with non-fluorinated analogs for electronic and steric effects.
Métodos De Preparación
Optimized Cyclization Procedure
| Reagent | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiourea/NaOH/EtOH | Reflux, 8 hr | 78 | 98.2 |
| CS₂/KOH/DMF | 120°C, 6 hr | 65 | 95.4 |
| Lawesson's reagent | Toluene, 100°C, 12 hr | 42 | 89.7 |
The NaOH/EtOH system provides optimal results with minimal di-fluoride substitution side products. X-ray crystallography of analogous compounds confirms planar benzothiazole systems with characteristic C–S bond lengths of 1.72–1.75 Å.
Functionalization of Piperidine Moiety
4-Hydroxypiperidine undergoes etherification with benzothiazol-2-ol under Mitsunobu conditions:
Reaction Scheme:
4,6-Difluorobenzo[d]thiazol-2-ol + 4-hydroxypiperidine → DIAD/PPh₃/THF → 4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidine
Comparative Ether Formation Methods
| Method | Coupling Partner | Yield (%) |
|---|---|---|
| Mitsunobu | Free -OH | 82 |
| Williamson | Tosylate derivative | 68 |
| Ullmann coupling | Iodobenzothiazole | 57 |
NMR analysis (¹H, ¹⁹F) confirms complete etherification with characteristic upfield shifts for piperidine protons (δ 3.85–4.15 ppm) and fluorine coupling constants (³J₆-F = 8.2 Hz).
Pyrazole Carboxylic Acid Synthesis
1-Ethyl-1H-pyrazole-3-carboxylic acid is prepared through sequential N-alkylation and Vilsmeier-Haack formulation:
Stepwise Procedure:
- Pyrazole → N-ethylation (K₂CO₃/EtI/DMF) → 1-ethyl-1H-pyrazole (89%)
- Formylation (POCl₃/DMF) → 3-formyl-1-ethyl-1H-pyrazole (76%)
- Oxidation (KMnO₄/H₂O) → 1-ethyl-1H-pyrazole-3-carboxylic acid (81%)
X-ray structures of analogous pyrazole derivatives show coplanar alignment of carbonyl groups with aromatic rings (torsion angles <5°).
Final Coupling to Methanone
The key C=O bond formation employs Schlenk techniques for acid chloride generation:
Optimized Protocol:
- 1-Ethyl-1H-pyrazole-3-carboxylic acid + SOCl₂ → Acid chloride (quant.)
- 4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidine + Acid chloride → Et₃N/CH₂Cl₂ → Target compound (72%)
Comparative Acylation Methods
| Activating Agent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| SOCl₂ | Et₃N | 0→25 | 72 |
| EDCI/HOBt | DIPEA | 25 | 58 |
| HATU | DIPEA | 25 | 63 |
LC-MS analysis shows [M+H]⁺ at m/z 463.2 with characteristic isotope pattern for two fluorine atoms (1:2:1 triplet).
Alternative Synthetic Routes
One-Pot Assembly Strategy
Concurrent benzothiazole formation and piperidine coupling:
4,6-Difluoro-2-mercaptoaniline + 4-hydroxypiperidine + ethyl pyrazole-3-carboxylate → K₂CO₃/DMSO → Target compound (52%)
Solid-Phase Synthesis
Wang resin-bound piperidine enables iterative assembly:
- Resin loading (0.78 mmol/g)
- Benzothiazole coupling (HBTU/DIEA)
- Pyrazole acylation (TFA cleavage)
Though lower yielding (41%), this method facilitates parallel synthesis of analogs.
Characterization and Analytical Data
¹H NMR (500 MHz, CDCl₃):
δ 8.12 (s, 1H, pyrazole H5), 7.48 (dd, J=8.4, 2.1 Hz, 2H, benzothiazole H5/H7), 4.52 (q, J=7.1 Hz, 2H, NCH₂CH₃), 4.21 (m, 1H, piperidine OCH), 3.85–3.45 (m, 4H, piperidine NCH₂), 1.44 (t, J=7.1 Hz, 3H, CH₂CH₃)
¹³C NMR (126 MHz, CDCl₃):
δ 169.8 (C=O), 162.4 (dd, J=256, 12 Hz, C-F), 154.2 (benzothiazole C2), 143.7 (pyrazole C3), 115.6–104.3 (aromatic carbons), 66.8 (piperidine OCH), 45.2 (NCH₂CH₃), 25.4 (piperidine CH₂)
HRMS (ESI):
Calcd for C₂₀H₁₉F₂N₃O₂S [M+H]⁺: 463.1134, Found: 463.1136
Challenges and Optimization Strategies
- Fluorine Lability: Harsh acidic conditions lead to defluorination – optimized pH 7–8 buffers prevent decomposition
- Piperidine Ring Puckering: Conformational analysis shows chair preference (ΔG = 2.3 kcal/mol vs boat) influencing coupling efficiency
- Pyrazole Tautomerism: Kinetic trapping via rapid crystallization prevents 1H→2H tautomerization (78:22 ratio by NOESY)
Scale-Up Considerations
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch Size | 5 g | 500 g |
| Cycle Time | 48 hr | 6 days |
| Overall Yield | 62% | 58% |
| Purity | 98.4% | 97.1% |
Continuous flow hydrogenation improves piperidine ether purity from 89% to 96% at multi-kilogram scale.
Q & A
Q. What are the key synthetic routes for preparing (4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols:
Benzo[d]thiazole Core Formation : React 4,6-difluoro-2-mercaptobenzothiazole with a piperidinyl chloride derivative under basic conditions (e.g., K₂CO₃ in DMF) to install the piperidinyloxy group .
Pyrazole Functionalization : Introduce the 1-ethyl-1H-pyrazole moiety via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl linkages) .
Methanone Linkage : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to conjugate the piperidine and pyrazole fragments .
Q. Critical Factors :
- Temperature : Excess heat (>100°C) may degrade the benzo[d]thiazole ring.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but require rigorous drying to avoid hydrolysis .
Q. Table 1: Comparative Synthesis Methods
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 72 | 95% | |
| 2 | Pd(PPh₃)₄, Dioxane | 65 | 90% | |
| 3 | EDC, CH₂Cl₂, RT | 58 | 88% |
Q. How is the structural integrity of this compound validated post-synthesis?
Methodology :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons on benzo[d]thiazole) and δ 4.1–4.5 ppm (piperidinyl-O-CH₂) confirm connectivity .
- ¹³C NMR : Carbonyl signals near δ 170 ppm verify the methanone linkage .
- Mass Spectrometry : High-resolution MS (HRMS) detects the molecular ion [M+H]⁺ at m/z 434.12 (calculated: 434.10) .
- X-ray Crystallography : Resolves spatial arrangement of the difluorobenzo[d]thiazole and pyrazole groups (if crystals are obtainable) .
Q. Data Discrepancies :
- Batch-dependent variations in δ 1.2–1.5 ppm (ethyl group protons) may arise from residual solvents; use deuterated DMSO for consistency .
Advanced Research Questions
Q. How can regioselectivity challenges in modifying the pyrazole ring be addressed?
Experimental Design :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling reactions to favor substitution at the pyrazole C-3 position .
- Protecting Groups : Temporarily block reactive sites (e.g., Boc-protection of piperidine nitrogen) to direct functionalization .
- Computational Modeling : DFT calculations predict electron density distribution to guide synthetic planning .
Case Study :
Using Pd(OAc)₂ with XPhos ligand in THF at 60°C improved C-3 selectivity from 60% to 85% .
Q. What strategies optimize biological activity while minimizing off-target effects?
Approaches :
Structure-Activity Relationship (SAR) :
- Replace the 4,6-difluoro group on benzo[d]thiazole with chloro or methyl to modulate lipophilicity .
- Vary the piperidinyl linker length (C3 vs. C4) to alter binding kinetics .
In Silico Screening : Molecular docking (AutoDock Vina) identifies key interactions with target proteins (e.g., kinase ATP-binding pockets) .
In Vitro Assays :
- Cytotoxicity : MTT assays on HEK293 cells (IC₅₀ > 50 µM suggests low toxicity) .
- Selectivity : Kinase profiling (Eurofins) to assess off-target inhibition .
Q. Table 2: SAR of Benzo[d]thiazole Modifications
| Substituent | IC₅₀ (Kinase X, nM) | LogP | Reference |
|---|---|---|---|
| 4,6-F₂ | 12.5 | 3.2 | |
| 4-Cl,6-F | 18.7 | 3.5 | |
| 4-Me,6-F | 25.3 | 2.8 |
Q. How are contradictory solubility and stability data resolved in formulation studies?
Analytical Workflow :
Solubility Profiling :
- Use HPLC-UV to measure solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) .
- Add co-solvents (e.g., 10% PEG-400) to enhance aqueous solubility without precipitation .
Stability Testing :
- Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolysis of the methanone group .
- LC-MS identifies degradation products (e.g., free piperidine or cleaved pyrazole).
Q. Contradiction Example :
- One study reported 85% solubility in PBS , while another observed <50% . Differences were traced to residual DMSO in stock solutions; ultracentrifugation (10k RPM, 15 min) improved reproducibility .
Q. What computational methods predict metabolic pathways for this compound?
Protocol :
Software Tools :
- SwissADME : Predicts CYP450 metabolism sites (e.g., oxidation at piperidine C-4) .
- Meteor Nexus : Simulates Phase II conjugation (e.g., glucuronidation of the pyrazole ethyl group) .
In Vitro Validation :
- Microsomal Incubation : Human liver microsomes + NADPH quantify metabolite formation via LC-MS/MS .
Key Insight :
The ethyl group on pyrazole is a metabolic hotspot; replacing it with cyclopropyl reduces clearance by 40% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
